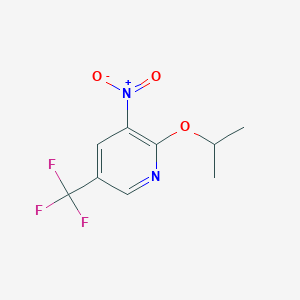![molecular formula C12H15ClN2O2 B8030641 N-[(3-Chloro-4-nitrophenyl)methyl]cyclopentanamine](/img/structure/B8030641.png)
N-[(3-Chloro-4-nitrophenyl)methyl]cyclopentanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(3-Chloro-4-nitrophenyl)methyl]cyclopentanamine is a chemical compound characterized by its unique molecular structure, which includes a cyclopentanamine core attached to a 3-chloro-4-nitrophenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-[(3-Chloro-4-nitrophenyl)methyl]cyclopentanamine typically involves multiple steps, starting with the preparation of the cyclopentanamine core This core can be synthesized through the hydrogenation of cyclopentanone
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions: N-[(3-Chloro-4-nitrophenyl)methyl]cyclopentanamine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium cyanide (NaCN) or ammonia (NH₃).
Major Products Formed:
Oxidation: Formation of corresponding nitroso compounds or carboxylic acids.
Reduction: Production of amines or alcohols.
Substitution: Generation of various substituted cyclopentanamines.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, N-[(3-Chloro-4-nitrophenyl)methyl]cyclopentanamine can be used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: This compound may have potential biological applications, such as serving as a precursor for the synthesis of bioactive molecules or as a tool in biochemical studies.
Medicine: In the medical field, this compound could be explored for its therapeutic properties. Its structural similarity to other biologically active compounds may make it a candidate for drug development.
Industry: Industrially, this compound can be used in the production of specialty chemicals, agrochemicals, and materials with specific properties.
Wirkmechanismus
The mechanism by which N-[(3-Chloro-4-nitrophenyl)methyl]cyclopentanamine exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to a biological response. The molecular pathways involved would vary based on the context of its use.
Vergleich Mit ähnlichen Verbindungen
N-[(3-Chloro-4-nitrophenyl)methyl]cyclohexanamine
N-[(3-Chloro-4-nitrophenyl)methyl]cycloheptanamine
N-[(3-Chloro-4-nitrophenyl)methyl]cyclopropanamine
Uniqueness: N-[(3-Chloro-4-nitrophenyl)methyl]cyclopentanamine stands out due to its specific ring structure and the presence of both chloro and nitro groups, which can influence its reactivity and biological activity compared to its analogs.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for further research and development.
Eigenschaften
IUPAC Name |
N-[(3-chloro-4-nitrophenyl)methyl]cyclopentanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O2/c13-11-7-9(5-6-12(11)15(16)17)8-14-10-3-1-2-4-10/h5-7,10,14H,1-4,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGXPUPUKGHDMHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NCC2=CC(=C(C=C2)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![1-[(3-Chloro-4-nitrophenyl)methyl]piperidine](/img/structure/B8030639.png)


